

# Unraveling the Identity and Properties of a Benzothiazole Aniline Derivative: A Technical Guide

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## Compound of Interest

Compound Name: 3-[(2-Benzthiazolyl)methoxy]aniline

Cat. No.: B8546476

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An in-depth analysis of the chemical identity, synthesis, and potential biological significance of a requested benzothiazole aniline derivative. Due to ambiguity in the provided nomenclature, this guide focuses on the two most plausible chemical structures: 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline and 3-(1,3-Benzothiazol-2-yl)aniline.

## Executive Summary

This technical guide addresses the request for information on "3-[(2-Benzthiazolyl)methoxy]aniline." Initial analysis revealed that this name is not standard and does not correspond to a readily identifiable compound with a registered CAS number. Consequently, this document provides a comprehensive overview of two closely related and structurally plausible compounds: 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline and 3-(1,3-Benzothiazol-2-yl)aniline. For each compound, this guide presents its correct IUPAC name, CAS registry number, and a summary of its physicochemical properties. Furthermore, it outlines general synthetic approaches for benzothiazole aniline derivatives, discusses their potential biological activities, particularly as anticancer agents, and provides a generalized experimental workflow.

## Chemical Identification and Physicochemical Properties

The ambiguity in the name "**3-[(2-Benzthiazolyl)methoxy]aniline**" lies in the substitution pattern and the nature of the linkage between the benzothiazole and aniline moieties. The following two compounds are the most likely interpretations of the user's request.

## 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline

- IUPAC Name: 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline
- CAS Number: 443291-92-7[1]

Table 1: Physicochemical Properties of 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline[1]

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> OS
Molecular Weight	256.32 g/mol
XLogP3	3.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	2
Exact Mass	256.067034 g/mol
Monoisotopic Mass	256.067034 g/mol
Topological Polar Surface Area	76.4 Å <sup>2</sup>
Heavy Atom Count	18

## 3-(1,3-Benzothiazol-2-yl)aniline

- IUPAC Name: 3-(1,3-Benzothiazol-2-yl)aniline
- CAS Number: 41230-21-1

Table 2: Physicochemical Properties of 3-(1,3-Benzothiazol-2-yl)aniline

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> S
Molecular Weight	226.30 g/mol
XLogP3	3.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	226.05647 g/mol
Monoisotopic Mass	226.05647 g/mol
Topological Polar Surface Area	67.2 Å <sup>2</sup>
Heavy Atom Count	16

## Synthesis and Experimental Protocols

The synthesis of benzothiazole aniline derivatives typically involves the construction of the benzothiazole ring system followed by modifications to the aniline moiety, or vice versa. A common and versatile method is the reaction of a substituted aniline with potassium thiocyanate in the presence of a halogen, such as bromine, in acetic acid to form a 2-aminobenzothiazole intermediate.

### General Experimental Protocol for the Synthesis of 2-Aminobenzothiazole Derivatives

The following is a generalized procedure based on established methods for the synthesis of 2-aminobenzothiazole precursors:

- **Reaction Setup:** A solution of the appropriately substituted aniline (1 equivalent) and potassium thiocyanate (1-1.2 equivalents) is prepared in glacial acetic acid. The mixture is cooled in an ice bath.

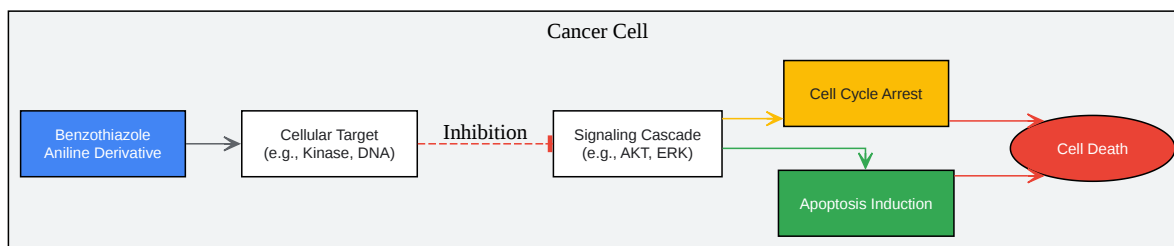
- **Halogenation:** A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to the cooled aniline solution, maintaining the temperature below 10°C.
- **Reaction:** The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is poured into a large volume of water. The precipitated solid is collected by filtration, washed with water, and then neutralized with a base such as sodium bicarbonate solution.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-aminobenzothiazole derivative.

Further modifications, such as the introduction of a methoxy group or coupling with other aromatic rings, would require additional specific synthetic steps.

## Biological Activity and Signaling Pathways

Benzothiazole aniline derivatives are a class of compounds that have garnered significant interest in the field of drug discovery, particularly for their potential as anticancer agents.<sup>[2][3]</sup> While specific signaling pathway information for the two highlighted compounds is not readily available in the public domain, the broader class of benzothiazole anilines is known to exert its anticancer effects through various mechanisms.

These mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key enzymes or signaling proteins crucial for cancer cell proliferation and survival.<sup>[2]</sup> For instance, some benzothiazole derivatives have been shown to target the AKT and ERK signaling pathways, which are frequently dysregulated in cancer.<sup>[2]</sup>

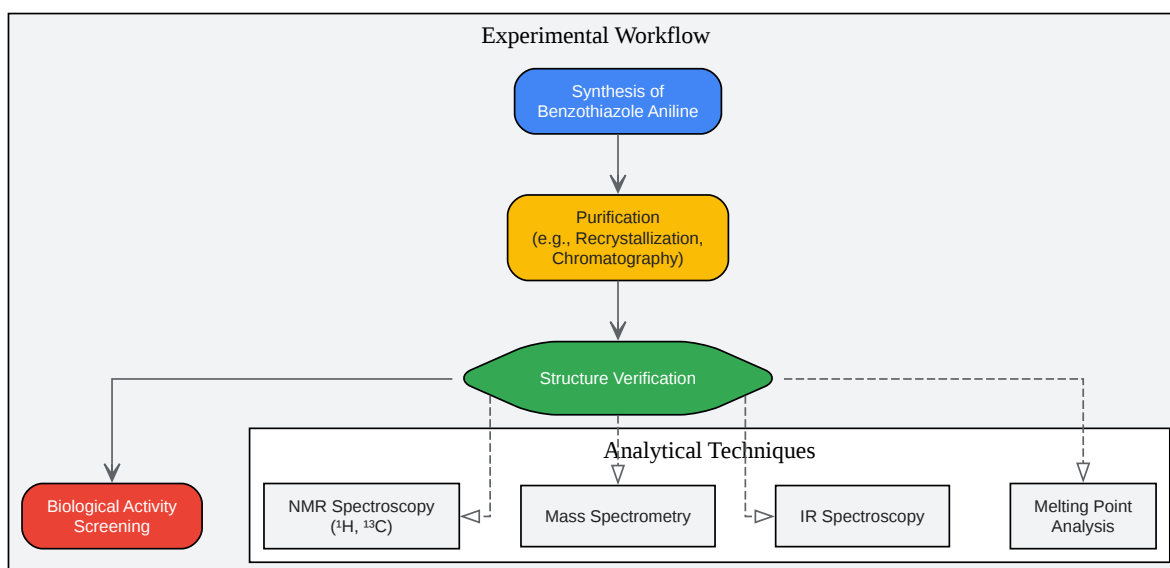


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Caption: Generalized mechanism of anticancer activity for benzothiazole aniline derivatives.

## Experimental and Analytical Workflow

The synthesis and characterization of novel benzothiazole aniline derivatives follow a structured experimental workflow to ensure the purity and verify the structure of the target compound.



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Caption: A typical experimental workflow for the synthesis and analysis of benzothiazole aniline derivatives.

## Conclusion

While the initially requested compound "**3-[(2-Benzthiazolyl)methoxy]aniline**" could not be definitively identified, this technical guide provides a thorough examination of two closely related and scientifically documented compounds: 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline and 3-(1,3-Benzothiazol-2-yl)aniline. The provided data on their chemical properties, along with generalized synthetic and analytical workflows, offers a valuable resource for researchers, scientists, and drug development professionals. The discussion on the potential anticancer activities of the broader benzothiazole aniline class highlights the therapeutic promise of these scaffolds and provides a basis for further investigation into their specific mechanisms of action. Future research efforts could focus on the targeted synthesis of these and other novel

derivatives to explore their structure-activity relationships and elucidate their interactions with specific biological targets.

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## References

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